molecular formula C10H10N2O B2778728 (E)-2-Benzylidene-5-oxopyrazolidin-2-ium-1-ide CAS No. 1321111-54-9

(E)-2-Benzylidene-5-oxopyrazolidin-2-ium-1-ide

Cat. No. B2778728
CAS RN: 1321111-54-9
M. Wt: 174.203
InChI Key: BKFOLPLGOGKAKR-XYOKQWHBSA-N
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Description

(E)-2-Benzylidene-5-oxopyrazolidin-2-ium-1-ide, also known as benzylidene pyrazolidinone, is a heterocyclic compound with potential applications in various scientific fields. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.

Scientific Research Applications

Cycloaddition Reactions

(E)-2-Benzylidene-5-oxopyrazolidin-2-ium-1-ide is utilized in cycloaddition reactions. It is involved in the sterically hindered cycloaddition to N-arylmaleimides, yielding diastereoisomeric cycloadducts. This process is influenced by electronic and steric interactions, depending on the substituents in the azomethine imine and maleimide (Koptelov et al., 2015). Similarly, regioselective 1,3-dipolar cycloadditions of azomethine imines derived from (E)-2-Benzylidene-5-oxopyrazolidin-2-ium-1-ide to acetylenic dipolarophiles have been investigated (Turk et al., 2001).

Stereochemical Analysis

The compound plays a role in the stereochemical analysis of pyrazoles. A study involving the absolute configuration determination of dihydropyrazolo[1,2-a]pyrazoles used this compound, highlighting a correlation between absolute configuration and chiroptical properties (Pušavec Kirar et al., 2016).

Synthesis of Novel Compounds

It contributes to the synthesis of novel compounds. For instance, its reactions with 3-nitro-2-phenyl-2H-chromenes resulted in tetrahydrochromeno[4,3-c]pyrazolo[1,2-a]pyrazol-11-ones via a diastereoselective 1,3-dipolar cycloaddition reaction (Barkov et al., 2017). This showcases its utility in creating structurally diverse and potentially biologically active molecules.

Role in Anticancer Research

In the context of anticancer research, it is used in synthesizing pyrazole derivatives, which are evaluated for their antiproliferative activity. This is significant in the search for new therapeutic agents (Yakaiah et al., 2018).

properties

IUPAC Name

(2E)-2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFOLPLGOGKAKR-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](=CC2=CC=CC=C2)N=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/[N+](=C\C2=CC=CC=C2)/N=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Benzylidene-5-oxopyrazolidin-2-ium-1-ide

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